MK-7246

描述

CRTH2 拮抗剂是一类抑制 2 型辅助性 T 细胞上表达的趋化因子受体同源分子 (CRTH2) 的化合物。该受体是一种 G 蛋白偶联受体,在 2 型辅助性 T 细胞、嗜酸性粒细胞和嗜碱性粒细胞的趋化作用中起着至关重要的作用,这些细胞参与炎症反应。 CRTH2 拮抗剂主要因其治疗哮喘、过敏性鼻炎和嗜酸性食管炎等炎症性疾病的潜力而受到研究 .

科学研究应用

CRTH2 拮抗剂在科学研究中有着广泛的应用:

化学: 用作工具研究 CRTH2 在各种化学途径和反应中的作用。

生物学: 研究其对免疫细胞趋化作用和炎症反应的影响。

医学: 探索其作为哮喘、过敏性鼻炎和嗜酸性食管炎等炎症性疾病的潜在治疗方法

工业: 开发新治疗剂和诊断工具的潜在应用.

作用机制

CRTH2 拮抗剂通过与 2 型辅助性 T 细胞上表达的趋化因子受体同源分子结合来发挥其作用,从而阻止受体与其天然配体前列腺素 D2 的相互作用。 这种抑制阻止了 2 型辅助性 T 细胞、嗜酸性粒细胞和嗜碱性粒细胞的活化和趋化作用,从而减少炎症和相关症状 .

类似化合物:

非维吡普兰: 另一种用于治疗哮喘的 CRTH2 拮抗剂。

替马吡普兰: 研究其改善肺功能和减少哮喘发作的潜力.

独特性: CRTH2 拮抗剂在其特异性靶向 2 型辅助性 T 细胞上表达的趋化因子受体同源分子方面是独特的,该分子在 2 型炎症中起着至关重要的作用。 这种特异性使它们成为治疗以 2 型辅助性 T 细胞介导的炎症为特征的疾病的有希望的候选药物 .

生化分析

Biochemical Properties

MK-7246 has a high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner and exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep . It also significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .

Molecular Mechanism

This compound acts as a full antagonist on recombinant and endogenously expressed CRTH2 . It selectively binds to GPR44 with high affinity and good pharmacokinetic properties .

Temporal Effects in Laboratory Settings

This compound has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues . This makes it a promising radioactive probe for GPR44-directed PET imaging .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in a pig model and in vitro cell lines . The compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues .

Metabolic Pathways

This compound demonstrates good oral bioavailability and metabolic stability in various animal species

Transport and Distribution

It has been shown to exhibit a fast clearance profile from blood and tissues .

准备方法

合成路线和反应条件: CRTH2 拮抗剂的合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应。例如,特定 CRTH2 拮抗剂的合成可能从制备取代苯环开始,然后进行一系列反应引入官能团,例如胺、羧酸或磺酰胺。 反应条件通常涉及使用催化剂、溶剂和控制温度以确保高产率和纯度 .

工业生产方法: CRTH2 拮抗剂的工业生产涉及扩大实验室中开发的合成路线。 这包括优化大规模生产的反应条件,确保原料的供应,并实施结晶或色谱等纯化技术,以获得具有所需纯度和质量的最终产品 .

化学反应分析

反应类型: CRTH2 拮抗剂经历各种化学反应,包括:

氧化: 引入含氧官能团。

还原: 去除氧或添加氢。

取代: 用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 诸如高锰酸钾或三氧化铬等试剂。

还原: 诸如氢化铝锂或在钯催化剂存在下的氢气等试剂。

取代: 在碱性或酸性条件下诸如卤代烷或磺酰氯等试剂。

主要产物: 从这些反应形成的主要产物取决于引入或修饰的特定官能团。 例如,氧化可能产生羧酸,而还原可能产生醇或胺 .

相似化合物的比较

Fevipiprant: Another CRTH2 antagonist investigated for asthma treatment.

Timapiprant: Studied for its potential to improve lung function and reduce asthma exacerbations.

Uniqueness: CRTH2 antagonists are unique in their specific targeting of the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells, which plays a critical role in type 2 inflammation. This specificity makes them promising candidates for treating diseases characterized by type 2 helper T cell-mediated inflammation .

生物活性

MK-7246, a synthetic compound identified as a potent antagonist of the CRTH2 receptor (also known as GPR44), has garnered attention for its potential therapeutic applications, particularly in inflammatory and allergic conditions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including pharmacological characteristics, case studies, and relevant research data.

Pharmacological Characteristics

This compound exhibits several key pharmacological properties:

- High Affinity for CRTH2 : this compound has demonstrated a high binding affinity for the CRTH2 receptor across multiple species, including humans, monkeys, dogs, rats, and mice. Its selectivity is notably high compared to other prostanoid receptors and over 157 other enzymes and receptors .

- Reversible Interaction : The compound interacts with the CRTH2 receptor in a reversible manner, allowing for potential modulation of receptor activity without permanent alteration .

- Oral Bioavailability : Studies indicate that this compound possesses good oral bioavailability and metabolic stability in various animal models, making it suitable for further clinical exploration .

- Efficacy in In Vivo Models : In vivo studies have shown that this compound effectively blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep models, demonstrating its potential utility in treating asthma and related conditions .

Selectivity and Binding Affinity

The selectivity profile of this compound is critical for its therapeutic application. Table 1 summarizes the binding affinities of this compound compared to other receptors:

| Receptor Type | Affinity (Ki) |

|---|---|

| CRTH2 | 0.3 nM |

| DP Receptor | 44 nM |

| Other Prostanoid Receptors | >1500 nM |

This data illustrates that this compound is approximately 149-fold more selective for CRTH2 than the DP receptor, highlighting its potential as a targeted therapeutic agent .

Case Studies

A notable study involved administering this compound to sheep at a dosage of 1 mg/kg intravenously. The results indicated significant blockade of eosinophil activation markers post-challenge with allergenic extracts. This study provides compelling evidence for the compound's efficacy in modulating immune responses related to allergic reactions .

This compound functions primarily through antagonism of the CRTH2 receptor, which plays a significant role in mediating inflammatory responses in T-helper type 2 cells. By inhibiting this receptor, this compound can potentially reduce eosinophilic inflammation associated with asthma and allergic rhinitis .

属性

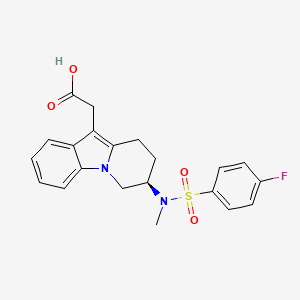

IUPAC Name |

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCAGRAKUAAYDY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218918-62-7 | |

| Record name | MK-7246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7246 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-7246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。